(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone
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Overview
Description
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.5]nonane core with a thiophen-3-yl substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and spirocyclic intermediates. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step usually involves cyclization reactions under controlled conditions to form the spiro[3.5]nonane structure.
Functionalization: Introduction of the thiophen-3-yl group through substitution reactions.
Final Assembly: Coupling reactions to attach the methanone group to the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to alcohols under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents for introducing new substituents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of thiophene derivatives.
Biology
Biologically, (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone is investigated for its potential bioactivity. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in treating diseases or as a diagnostic tool.
Industry
Industrially, the compound’s unique properties can be leveraged in the development of new materials, catalysts, or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The thiophen-3-yl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity. This allows the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds like spiro[4.5]decane and spiro[3.4]octane share the spirocyclic core but differ in their substituents.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene are structurally similar but lack the spirocyclic feature.
Uniqueness
What sets (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone apart is its combination of a spirocyclic core with a thiophen-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-3-4-18-5-10/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYOCXDFUSMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CSC=C3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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